2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1029763-96-9
VCID: VC5017074
InChI: InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide

CAS No.: 1029763-96-9

Cat. No.: VC5017074

Molecular Formula: C24H26N4O3

Molecular Weight: 418.497

* For research use only. Not for human or veterinary use.

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide - 1029763-96-9

Specification

CAS No. 1029763-96-9
Molecular Formula C24H26N4O3
Molecular Weight 418.497
IUPAC Name 2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)
Standard InChI Key OOTNYTNHHRBVQX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, 2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide, reflects its intricate architecture (Figure 1). Key components include:

  • A pyrimidine ring substituted with a methyl group at position 6.

  • A 3,4-dihydroisoquinoline group at position 2 of the pyrimidine.

  • An acetamide linker bridging the pyrimidine to a 4-ethoxyphenyl group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC24H26N4O3\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_3
Molecular Weight418.497 g/mol
SMILESCCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
InChIKeyOOTNYTNHHRBVQX-UHFFFAOYSA-N
SolubilityNot available

The Standard InChI (1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)) confirms stereochemical details and connectivity .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters to generate the 6-methylpyrimidin-4-ol intermediate.

  • Nucleophilic Substitution: Reaction of the pyrimidine intermediate with 3,4-dihydroisoquinoline under basic conditions to introduce the dihydroisoquinoline moiety.

  • Amide Coupling: Activation of the carboxylic acid group in the acetamide linker using coupling agents like EDC/HOBt, followed by reaction with 4-ethoxyaniline.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
6-Methylpyrimidin-4-olCore structure functionalization
3,4-DihydroisoquinolineHeterocyclic substituent
4-EthoxyanilineAcetamide side chain precursor

Research Findings and Applications

Pharmacokinetic Studies

Though pharmacokinetic data for this specific compound is sparse, its logP value (calculated as 3.2) indicates moderate lipophilicity, favoring blood-brain barrier penetration .

Toxicity Profiling

In vitro cytotoxicity assays using HepG2 cells revealed an IC50 > 50 µM, suggesting low acute toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator